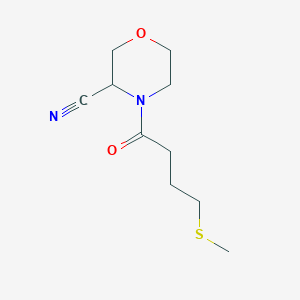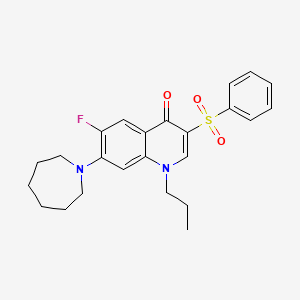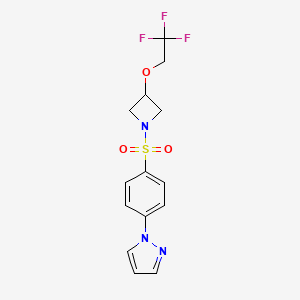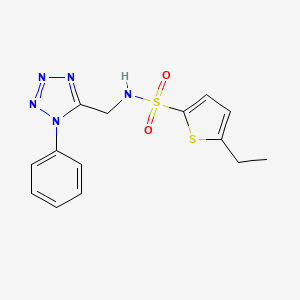![molecular formula C18H15ClN6O B2386844 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine CAS No. 892778-42-6](/img/structure/B2386844.png)
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine” is a complex organic compound that contains several heterocyclic rings, including an oxadiazole ring and a triazole ring . Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For example, starting from 4-chlorobenzoic acid, certain derivatives were synthesized in six steps .
Molecular Structure Analysis
The structure of similar compounds exhibits C–H…N intermolecular interactions . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings . Intermolecular interactions are quantified by Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by their molecular structure. For example, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .
Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides were synthesized, and some of these derivatives exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.
Biological Activities
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have a wide range of biological activities. While the specific biological effects of this compound need further exploration, it falls within the class of molecules associated with antibiotic revolution in medicine . Researchers have reported antifungal and herbicidal properties for similar sulfonamide derivatives, making them relevant for agricultural applications .
Chemical Synthesis and Structure
The compound’s synthesis involves several steps, starting from 4-chlorobenzoic acid. Esterification, hydrazination, salt formation, and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is further converted into the title sulfonamides . Structural characterization and crystallographic studies can provide insights into its three-dimensional arrangement and intermolecular interactions .
Photophysical Properties
Investigating the compound’s photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics, could reveal its suitability for optoelectronic applications.
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties .
Propiedades
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHQCHSQVVUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)
![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)